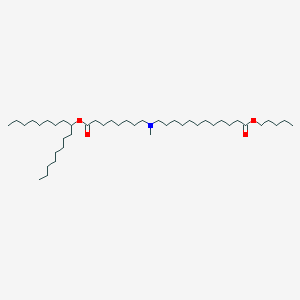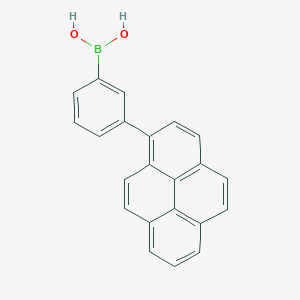
(3-(Pyren-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyren-1-yl)phenyl)boronic acid: is an organic compound that features a pyrene moiety attached to a phenyl ring, which is further bonded to a boronic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyren-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent such as ethanol or toluene
Temperature: Typically between 80-100°C
Industrial Production Methods: These methods often involve continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (3-(Pyren-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The pyrene moiety can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or other reducing agents
Substitution: Palladium catalysts and bases such as potassium carbonate
Major Products:
Phenols: from oxidation reactions
Reduced pyrene derivatives: from reduction reactions
Biaryl compounds: from substitution reactions
Aplicaciones Científicas De Investigación
Chemistry: (3-(Pyren-1-yl)phenyl)boronic acid is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl compounds and other aromatic systems .
Biology and Medicine: In biological research, boronic acids are known for their ability to bind to diols, making them useful in the development of sensors and diagnostic tools. This compound can be used in the design of fluorescent sensors for detecting biomolecules such as glucose .
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mecanismo De Acción
The mechanism of action of (3-(Pyren-1-yl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyrene moiety, which can stabilize reaction intermediates and enhance reaction efficiency.
Comparación Con Compuestos Similares
- Pyrene-1-boronic acid
- Phenylboronic acid
- (3-(Pyrrolidin-1-yl)phenyl)boronic acid
Comparison: (3-(Pyren-1-yl)phenyl)boronic acid is unique due to the presence of the pyrene moiety, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring fluorescence or electronic conductivity, such as in the development of sensors and electronic devices .
Propiedades
Número CAS |
917380-57-5 |
|---|---|
Fórmula molecular |
C22H15BO2 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
(3-pyren-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C22H15BO2/c24-23(25)18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13,24-25H |
Clave InChI |
SCVADUPVEATHAM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


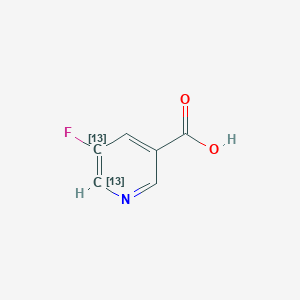


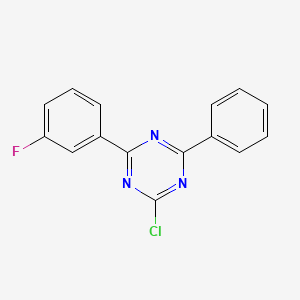
![4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one](/img/structure/B13350738.png)
![[5-(3-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B13350739.png)
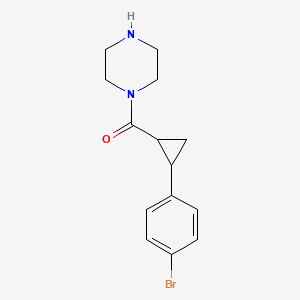
![Benzenesulfonylfluoride, 5-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13350753.png)
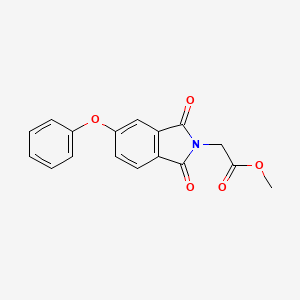
![6-amino-5-(3-methoxyphenyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13350774.png)
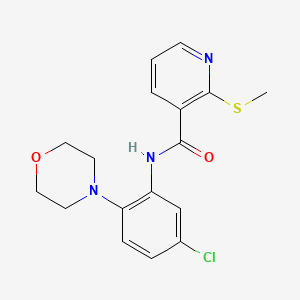
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B13350782.png)
